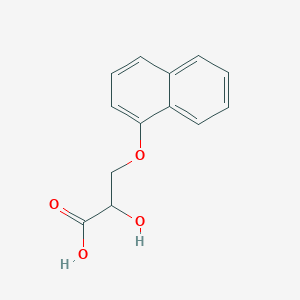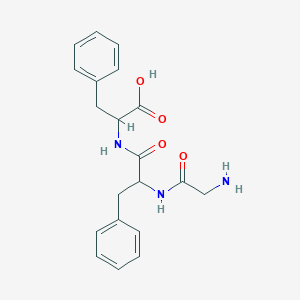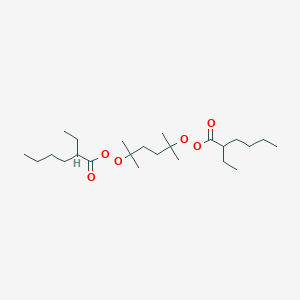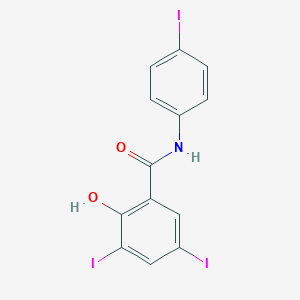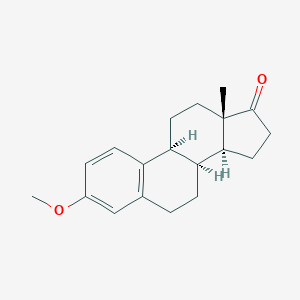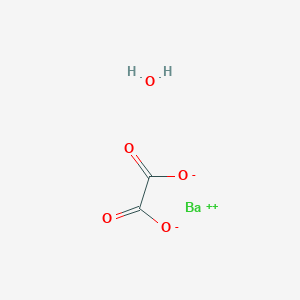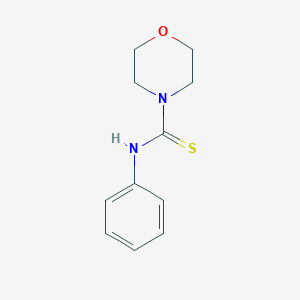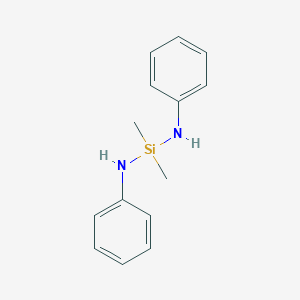
Silanediamine, 1,1-dimethyl-N,N'-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanediamine, 1,1-dimethyl-N,N'-diphenyl-, commonly known as DMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless, odorless, and non-toxic compound that is soluble in water and organic solvents. DMDP has been shown to possess unique properties that make it suitable for use in a variety of applications, including as a corrosion inhibitor, a surfactant, and a biocide.
Mecanismo De Acción
The mechanism of action of DMDP is not fully understood, but it is believed to involve the formation of a protective layer on the surface of the material it is applied to. This layer prevents the material from coming into contact with corrosive agents or microorganisms, thereby reducing the rate of degradation.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of DMDP, but it is believed to be non-toxic and safe for use in various applications. However, further research is needed to fully understand its potential effects on human health and the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMDP in lab experiments is its non-toxic and non-hazardous nature, making it safe for use in various applications. It is also relatively inexpensive and easy to synthesize. However, one of the limitations of using DMDP is its limited solubility in water, which can make it difficult to use in certain applications.
Direcciones Futuras
There are several future directions for research on DMDP, including the development of new synthesis methods to improve its efficiency and yield, the investigation of its potential applications in the field of medicine, and the study of its potential effects on the environment. Additionally, further research is needed to fully understand its mechanism of action and its potential effects on human health and the environment.
Métodos De Síntesis
DMDP can be synthesized using a variety of methods, including the reaction between N,N-dimethylphenylenediamine and diphenyldichlorosilane. This method involves the addition of N,N-dimethylphenylenediamine to a solution of diphenyldichlorosilane in an organic solvent, followed by heating the mixture to a specific temperature. The resulting product is then purified through a series of filtration and washing steps to obtain pure DMDP.
Aplicaciones Científicas De Investigación
DMDP has been extensively studied for its potential applications in various fields, including material science, biotechnology, and environmental science. In material science, DMDP has been shown to possess excellent corrosion inhibition properties, making it a suitable candidate for use in coatings and paints. In biotechnology, DMDP has been used as a surfactant to stabilize proteins and enzymes, and as a biocide to control the growth of microorganisms in various applications. In environmental science, DMDP has been shown to be effective in removing heavy metals from contaminated water.
Propiedades
Número CAS |
13435-09-1 |
|---|---|
Nombre del producto |
Silanediamine, 1,1-dimethyl-N,N'-diphenyl- |
Fórmula molecular |
C14H18N2Si |
Peso molecular |
242.39 g/mol |
Nombre IUPAC |
N-[anilino(dimethyl)silyl]aniline |
InChI |
InChI=1S/C14H18N2Si/c1-17(2,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
Clave InChI |
LMBXAKYWWMNNCR-UHFFFAOYSA-N |
SMILES |
C[Si](C)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
SMILES canónico |
C[Si](C)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
Otros números CAS |
13435-09-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



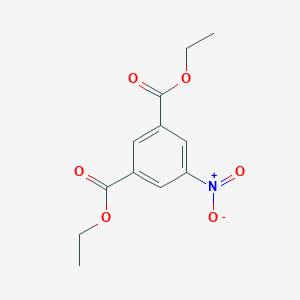
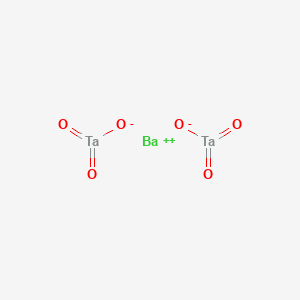
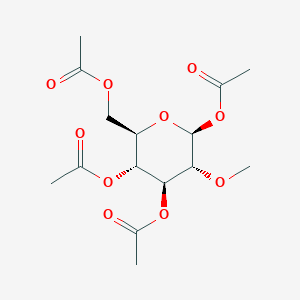
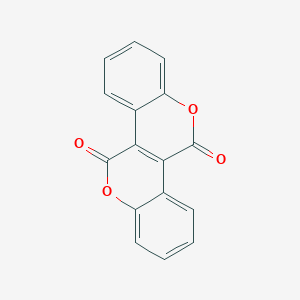
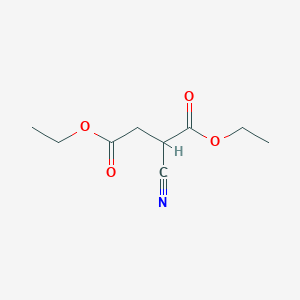
![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)

